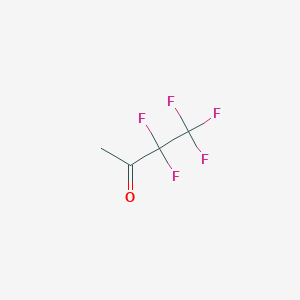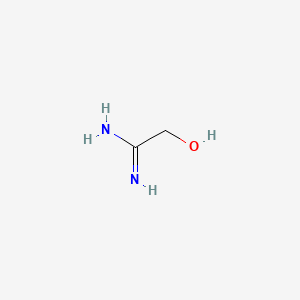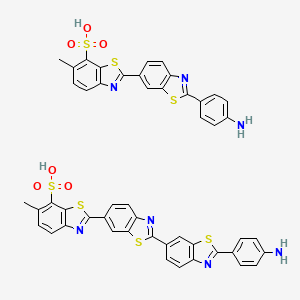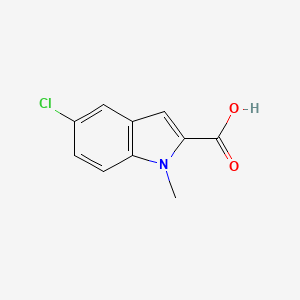
3-(1,1,2,2-Tetrafluoroethoxy)aniline
Descripción general
Descripción
3-(1,1,2,2-Tetrafluoroethoxy)aniline, also known as TFEA, is an organic chemical compound that belongs to the class of anilines, which are aromatic amines . It is a clear, colorless to light yellow liquid. It is an organic fluorinated building block .
Synthesis Analysis
The synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a compound similar to TFEA, was reported. The synthesis involved the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene in the presence of a catalyst . An improved and practical route for accessing this compound, a key intermediate of hexaflumuron, was also reported .Molecular Structure Analysis
The molecular formula of TFEA is C8H7F4NO . Its average mass is 209.141 Da and its mono-isotopic mass is 209.046371 Da .Physical And Chemical Properties Analysis
TFEA has a density of 1.4±0.1 g/cm3, a boiling point of 236.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 96.5±27.3 °C . The compound has a refractive index of 1.461 . It has a molar refractivity of 42.4±0.3 cm3 . It has 2 H-bond acceptors, 2 H-bond donors, and 3 freely rotating bonds . Its polar surface area is 35 Å2 and its polarizability is 16.8±0.5 10-24 cm3 . Its surface tension is 29.5±3.0 dyne/cm and its molar volume is 154.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Electrochemical Performance Enhancement in Batteries
3-(1,1,2,2-Tetrafluoroethoxy)aniline has been explored for its potential in enhancing the electrochemical performance of batteries. A study on LiNi0.5Mn1.5O4 cathode batteries revealed that the use of an electrolyte with fluorinated 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane (F-EPE) improves the oxidation potential and leads to the formation of a thin and uniform Solid Electrolyte Interface (SEI) layer. This enhancement significantly improves the battery's electrochemical performance, indicating the potential of 3-(1,1,2,2-tetrafluoroethoxy)aniline in battery technology (Luo et al., 2016).
Anticorrosive Applications
Another application area is in the development of anticorrosive materials. A novel electroactive silsesquioxane precursor, which includes a derivative of aniline, demonstrated remarkable enhanced corrosion protection. This suggests that 3-(1,1,2,2-tetrafluoroethoxy)aniline or its derivatives could be valuable in creating protective coatings and materials for corrosion prevention (Gu et al., 2015).
Spectroscopic and Quantum Chemical Studies
The compound's structural and electronic properties have been a subject of interest in spectroscopic and quantum chemical studies. Investigations into similar compounds, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, provide insights into the effects of substituent groups on molecular structure and properties. Such studies are crucial for understanding and predicting the behavior of 3-(1,1,2,2-tetrafluoroethoxy)aniline in various applications (Arjunan et al., 2011).
Development of Conducting Polymers
3-(1,1,2,2-Tetrafluoroethoxy)aniline can also contribute to the development of conducting polymers. Studies on the electrochemical polymerization of aniline derivatives in ionic liquids have shown significant electrocatalytic activities. These findings suggest potential applications in creating innovative materials with unique electrical properties (Zhang et al., 2007).
Sensor Technology
Additionally, 3-(1,1,2,2-tetrafluoroethoxy)aniline derivatives could be applied in sensor technology. For example, the use of poly(aniline) in sensors, where the inductive effect of reactive substituents alters conductivity, can be influenced by compounds like 3-(1,1,2,2-tetrafluoroethoxy)aniline. This opens avenues for developing sensitive and responsive sensorsfor various applications (Shoji & Freund, 2001).
Catalysts in Chemical Reactions
This compound has potential as a catalyst or component in catalysts for chemical reactions. For instance, in the chemoselective hydrogenation of functionalized nitroarenes, certain aniline derivatives demonstrate high activity and selectivity. This suggests that 3-(1,1,2,2-tetrafluoroethoxy)aniline could be useful in similar catalytic processes (Wei et al., 2014).
Structural Analysis and Molecular Design
The compound is also relevant in structural analysis and molecular design. Studies involving X-ray structural determination of new aniline derivatives contribute to our understanding of molecular structures and can guide the design of novel materials and compounds (Kakanejadifard & Farnia, 1997).
Safety And Hazards
TFEA is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and handling the substance only in well-ventilated areas or outdoors .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPEBMCVXNSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061196 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2-Tetrafluoroethoxy)aniline | |
CAS RN |
831-75-4 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















